![molecular formula C16H11BBr2F2N2O B15337277 4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337277.png)
4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaene typically involves multi-step organic reactionsThe methoxyphenyl group is then attached via a coupling reaction, often facilitated by a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .
Scientific Research Applications
4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets. The compound can bind to active sites on enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the tricyclic structure contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromo-2,2’-dinitrobiphenyl: Similar in having bromine atoms but differs in the overall structure and functional groups.
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene: Shares the dibromo and difluoro characteristics but has a simpler aromatic structure.
4,4’-Dibromo-octafluorobiphenyl: Contains multiple fluorine atoms and a biphenyl structure, differing from the tricyclic structure of the target compound.
Uniqueness
4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is unique due to its combination of a tricyclic structure, multiple halogen atoms, and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C16H11BBr2F2N2O |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C16H11BBr2F2N2O/c1-24-11-4-2-10(3-5-11)16-12-6-8-14(18)22(12)17(20,21)23-13(16)7-9-15(23)19/h2-9H,1H3 |
InChI Key |
AJENOTYRTBQNFJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2Br)C(=C3[N+]1=C(C=C3)Br)C4=CC=C(C=C4)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[4-(trifluoromethyl)phenyl]indole](/img/structure/B15337200.png)

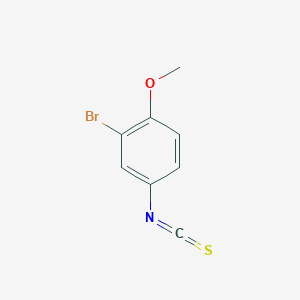
![7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15337218.png)
![2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B15337227.png)
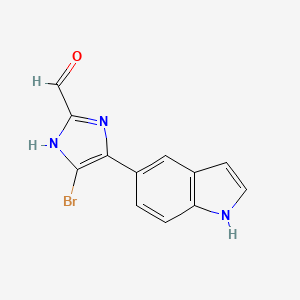
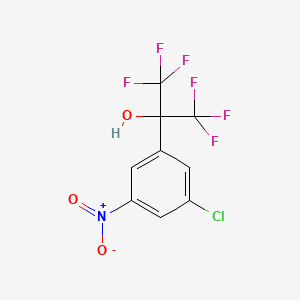
![(S)-1-[(S)-2-Amino-3,3-dimethylbutanoyl]-N-methyl-N-phenylpyrrolidine-2-carboxamide](/img/structure/B15337246.png)
![5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde](/img/structure/B15337251.png)
![5-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-3-ol](/img/structure/B15337258.png)
![Methyl 3-[4-(tert-Butoxy)phenyl]propanoate](/img/structure/B15337268.png)
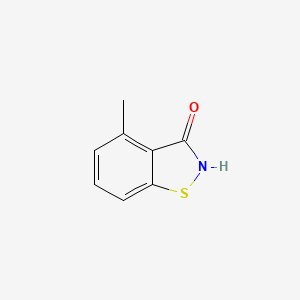
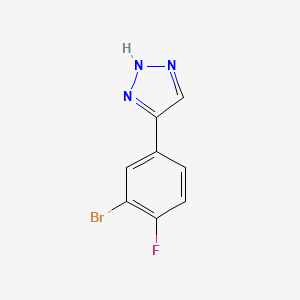
![2,2'-Bis((4-chlorophenyl)thio)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15337290.png)
